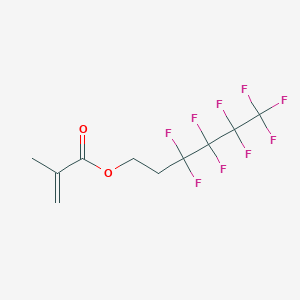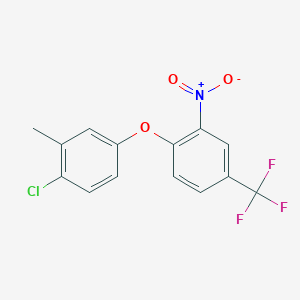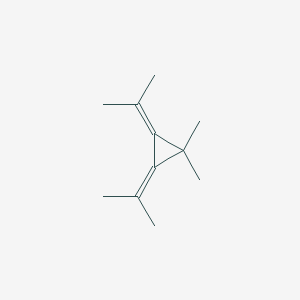
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane, commonly known as DMDPC, is a cyclopropane derivative that has recently gained attention as a potential tool for scientific research. DMDPC is a non-competitive NMDA receptor antagonist, which means that it can block the activity of certain receptors in the brain. This property makes DMDPC an attractive option for studying the role of NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
DMDPC acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of these receptors, DMDPC can alter the function of neural circuits and potentially influence various physiological processes.
Effets Biochimiques Et Physiologiques
DMDPC has been shown to have a range of effects on the brain and body, including reducing pain perception, decreasing anxiety, and impairing learning and memory. These effects are thought to be related to the drug's ability to block NMDA receptors and alter neural activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMDPC in laboratory experiments is that it is a relatively specific and potent NMDA receptor antagonist, which can allow researchers to selectively target these receptors. However, DMDPC also has limitations, including its potential toxicity and the fact that it may have off-target effects on other receptors or systems.
Orientations Futures
There are several potential future directions for research on DMDPC and its effects on NMDA receptors. One area of interest is the drug's potential use in treating addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms of action of DMDPC and its potential side effects. Finally, there is a need for more research on the use of DMDPC in animal models to better understand its effects in vivo.
Méthodes De Synthèse
The synthesis of DMDPC involves several steps, starting with the reaction of 2,3-dibromopropene with diisopropylamine to form a cyclic imine. This intermediate is then reduced with lithium aluminum hydride to yield the desired product, DMDPC. The overall process is relatively simple and can be performed on a small scale in a laboratory setting.
Applications De Recherche Scientifique
DMDPC has been used in several studies to investigate the role of NMDA receptors in various processes, including learning and memory, pain perception, and addiction. One study found that DMDPC could reduce the development of tolerance to opioid drugs, suggesting that NMDA receptors may play a role in the development of opioid addiction.
Propriétés
Numéro CAS |
1781-49-3 |
|---|---|
Nom du produit |
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
InChI |
InChI=1S/C11H18/c1-7(2)9-10(8(3)4)11(9,5)6/h1-6H3 |
Clé InChI |
OUVVCPGFEIBUCG-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=C(C)C)C1(C)C)C |
SMILES canonique |
CC(=C1C(=C(C)C)C1(C)C)C |
Synonymes |
1,2-Diisopropylidene-3,3-dimethylcyclopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



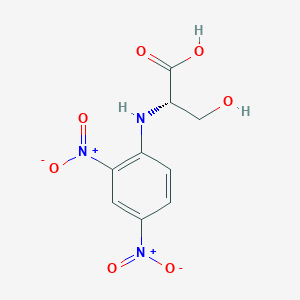
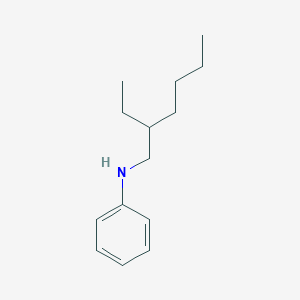
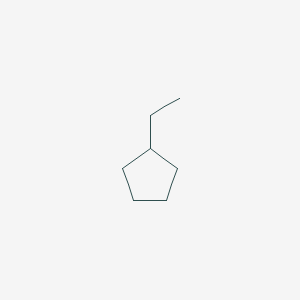
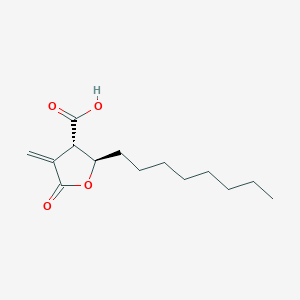
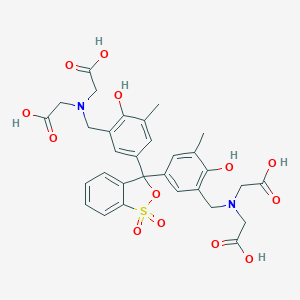
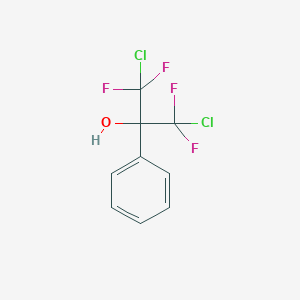
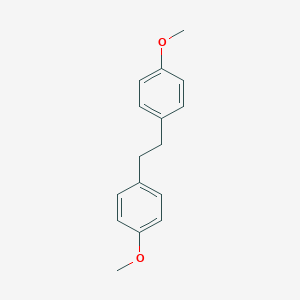
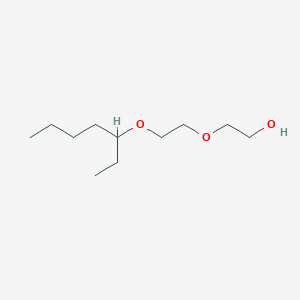
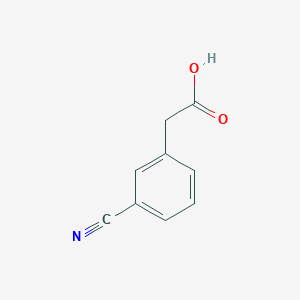
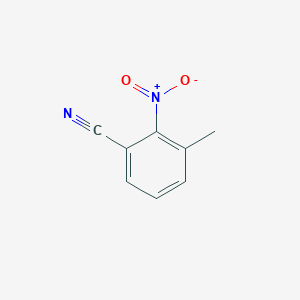
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
